
tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate: is a chemical compound that features an imidazole ring, a tert-butyl group, and an ethyl carbonate moiety. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate typically involves the reaction of imidazole with tert-butyl chloroacetate in the presence of a base such as sodium hydride. This reaction is carried out in a dry aprotic solvent like acetonitrile . The reaction proceeds via nucleophilic substitution (S_N2 mechanism), where the imidazole nitrogen attacks the carbonyl carbon of the tert-butyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing more sustainable solvents and reagents .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Imidazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities .
Medicine: In medicine, imidazole derivatives are explored for their therapeutic potential. They are used in the development of drugs for treating infections, inflammation, and other diseases .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and catalysts .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(1H-imidazol-1-yl)acetate: This compound is structurally similar but features an acetate group instead of an ethyl carbonate moiety.
tert-Butyl 1H-imidazole-1-carboxylate: Another similar compound with a carboxylate group instead of an ethyl carbonate.
Uniqueness: tert-Butyl 2-(1H-imidazol-1-yl)ethyl carbonate is unique due to the presence of both the tert-butyl group and the ethyl carbonate moiety. This combination imparts specific chemical properties that make it suitable for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
798571-69-4 |
|---|---|
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
tert-butyl 2-imidazol-1-ylethyl carbonate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)14-7-6-12-5-4-11-8-12/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
MSGNAMOHLIFQGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OCCN1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


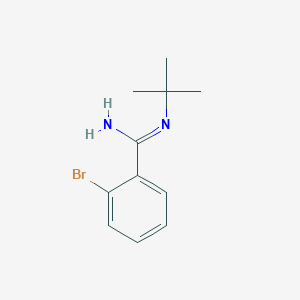
![Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]-](/img/structure/B12518762.png)

![1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-](/img/structure/B12518772.png)
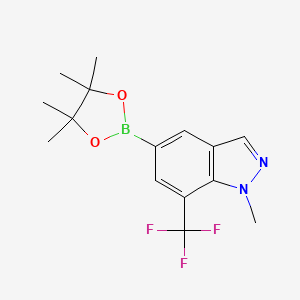
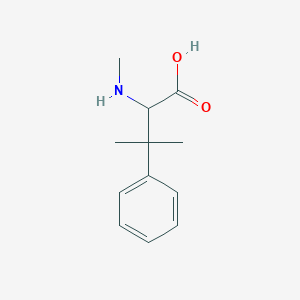
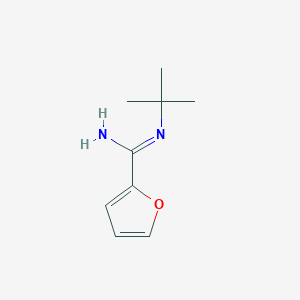
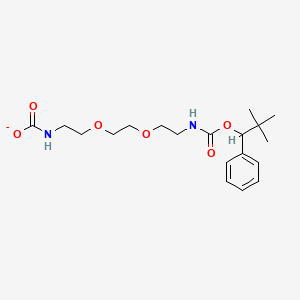

![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)
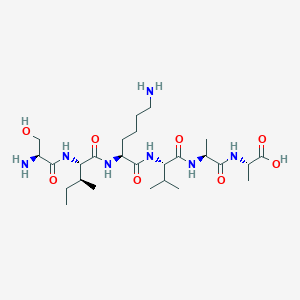

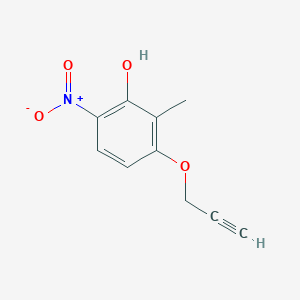
![4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12518834.png)
